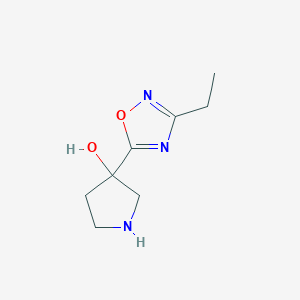

3-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol

描述

3-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol (CAS: 1594790-17-6) is a heterocyclic compound featuring a pyrrolidine ring substituted with a hydroxyl group at position 3 and a 3-ethyl-1,2,4-oxadiazole moiety at position 3. Its molecular formula is C₈H₁₃N₃O₂, with a molecular weight of 183.21 g/mol . The compound’s structure includes a five-membered pyrrolidine ring, which introduces conformational rigidity, and a 1,2,4-oxadiazole group, known for its metabolic stability and role in bioisosteric replacements.

属性

IUPAC Name |

3-(3-ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2/c1-2-6-10-7(13-11-6)8(12)3-4-9-5-8/h9,12H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTMXPLNGHRCQON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NOC(=N1)C2(CCNC2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1702395-73-0 | |

| Record name | 3-(3-ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol typically involves the reaction of ethyl hydrazinecarboxylate with 3-pyrrolidinone in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product . Column chromatography is often used to purify the compound, employing a hexane-ethyl acetate mixture as the eluent .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as recrystallization and distillation.

化学反应分析

Types of Reactions

3-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

Substitution: The ethyl group on the oxadiazole ring can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various alkylating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yields and purity of the products .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as oxides, reduced forms, and substituted analogs.

科学研究应用

3-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol is widely used in scientific research due to its unique chemical structure and properties. Some of its applications include:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with various biomolecules.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the development of new materials and chemical processes

作用机制

The mechanism of action of 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of the research .

相似化合物的比较

Comparison with Structural Analogs

Pyrrolidine-Based Analogs

Compound 3 : (3S,5S)-5-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-amine

- Structure : Replaces the ethyl group with phenyl and the hydroxyl with amine .

- Key Differences: Substituent Effects: The phenyl group increases lipophilicity, while the amine enhances basicity. Biological Relevance: Used in GPBAR1 (bile acid receptor) agonist studies, demonstrating selectivity for non-steroidal activation .

Compound IJY : (3R,5R)-5-[3-(4-Trifluoromethylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-3-ol

- Structure : Substitutes ethyl with 4-(trifluoromethyl)phenyl and adds a thiazole-hydroxymethyl group .

- Key Differences: Electron-Withdrawing Effects: The CF₃ group enhances metabolic stability and electron-deficient character.

Hydrochloride Salt : (3S,5R)-5-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol hydrochloride

Piperidine-Based Analogs

3-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine

- Structure : Six-membered piperidine ring replaces pyrrolidine; lacks hydroxyl group .

- Key Differences :

2-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride

Aromatic and Functionalized Analogs

3-(3-Ethyl-1,2,4-oxadiazol-5-yl)benzoic Acid

- Structure : Oxadiazole attached to benzoic acid .

- Key Differences: Acidic Group: Carboxylic acid enhances water solubility (pKa ~2.95) and enables ionic interactions . Applications: Potential use in metal-chelating or enzyme-targeting therapies.

7-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1,2,4-triazolo[4,3-a]pyridine-3-acetic Acid

生物活性

3-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following structural characteristics:

- Molecular Formula : CHNO

- SMILES : CCC1=NOC(=N1)C2(CCNC2)O

- InChIKey : ZTMXPLNGHRCQON-UHFFFAOYSA-N

This structure features a pyrrolidine ring substituted with an oxadiazole moiety, which is known for conferring various biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- G-protein Bile Acid Receptor 1 (GPBAR1) : This receptor is implicated in metabolic and inflammatory diseases. Compounds similar to this compound have shown promise as selective GPBAR1 agonists, potentially aiding in the treatment of conditions like type 2 diabetes and non-alcoholic steatohepatitis .

- Anticancer Activity : The oxadiazole derivatives have been reported to exhibit anticancer properties through various mechanisms, including inhibition of tumor cell proliferation and induction of apoptosis in cancer cell lines .

Biological Activities

Research indicates that compounds containing the 1,2,4-oxadiazole unit exhibit a broad spectrum of biological activities:

- Anticancer : In vitro studies demonstrate cytotoxic effects against several cancer cell lines such as HeLa (cervical), Caco-2 (colon), and others .

- Anti-inflammatory : The compound may modulate inflammatory pathways via GPBAR1 activation.

- Antimicrobial : Some derivatives have shown antibacterial properties against Staphylococcus aureus and Escherichia coli .

Case Studies and Research Findings

Several studies have documented the biological activities of related compounds:

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for its therapeutic applications. Preliminary studies suggest favorable absorption and distribution profiles; however, comprehensive toxicological assessments are necessary to evaluate safety for clinical use.

常见问题

Q. Advanced Bioactivity Screening :

- Enzyme Inhibition Assays : Use fluorescence-based or colorimetric assays (e.g., acetylcholinesterase inhibition via Ellman’s method) with IC50 determination.

- Receptor Binding Studies : Radioligand displacement assays (e.g., for GPCRs) with competitive binding curves.

- Cytotoxicity Profiling : MTT assays on cell lines (e.g., HEK-293 or HepG2) to assess dose-dependent effects .

How does pH and temperature affect the stability of this compound in aqueous solutions?

Q. Advanced Stability Studies :

- pH Stability : Conduct accelerated degradation studies in buffers (pH 1–12) at 37°C. Monitor degradation via HPLC; the oxadiazole ring is prone to hydrolysis under acidic conditions (pH < 3), forming pyrrolidin-3-ol and ethylcarboxylic acid derivatives .

- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition above 200°C, while differential scanning calorimetry (DSC) reveals endothermic peaks at 150–160°C, correlating with melting points .

What analytical techniques are recommended for quantifying trace impurities in bulk samples?

Q. Advanced Analytical Methods :

- HPLC-MS/MS : Detects impurities at ppm levels using C18 columns (e.g., 5 µm, 250 × 4.6 mm) with acetonitrile/water gradients.

- GC-FID : Quantifies volatile byproducts (e.g., ethyl derivatives) with a DB-5MS column .

How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?

Q. Advanced SAR Strategies :

- Oxadiazole Modifications : Replace the ethyl group with electron-withdrawing groups (e.g., CF3) to enhance metabolic stability.

- Pyrrolidine Substitutions : Introduce hydroxyl or methyl groups at C2/C4 to modulate steric effects and binding affinity. Compare IC50 values of analogs (e.g., 3-(3-chlorophenyl)-1-(pyridin-2-yl)-1H-pyrazol-5-ol) to identify key pharmacophores .

How should researchers address contradictory data in biological assays, such as inconsistent IC50 values across studies?

Q. Advanced Data Analysis :

- Assay Variability : Standardize protocols (e.g., cell passage number, incubation time) to minimize inter-lab variability.

- Statistical Validation : Use ANOVA or mixed-effects models to account for batch effects. For example, discrepancies in antioxidant activity assays may arise from differences in DPPH radical scavenging protocols .

What computational methods predict the binding modes of this compound to biological targets?

Q. Advanced Computational Modeling :

- Molecular Docking : Use AutoDock Vina or Schrödinger Maestro to simulate interactions with targets like kinases or GPCRs. For example, docking studies on similar pyrrolidine derivatives show hydrogen bonding between the hydroxyl group and Asp113 in acetylcholinesterase .

- MD Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories in explicit solvent .

How can regioselective functionalization of the oxadiazole ring be achieved without compromising the pyrrolidine scaffold?

Q. Advanced Synthetic Chemistry :

- Protection/Deprotection Strategies : Temporarily protect the pyrrolidine hydroxyl group with tert-butyldimethylsilyl (TBDMS) ethers during oxadiazole alkylation .

- Metal-Catalyzed Coupling : Suzuki-Miyaura reactions with Pd(PPh3)4 enable aryl substitutions at the oxadiazole 5-position .

What environmental fate studies are relevant for assessing the ecotoxicity of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。